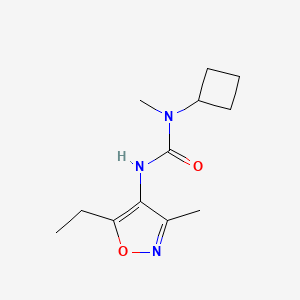![molecular formula C12H20N2OS2 B6898744 1-(Azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B6898744.png)
1-(Azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone is a complex organic compound characterized by its unique molecular structure. This compound features an azepane ring, a thiazole ring, and a sulfanyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting with the formation of the azepane ring followed by the introduction of the thiazole and sulfanyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the azepane ring.
Condensation reactions: to form the thiazole ring.
Sulfurization reactions: to incorporate the sulfanyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the thiazole ring.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazoles or azepanes.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic properties.
Industry: Applied in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
1-(Azepan-1-yl)ethanone: Similar structure but lacks the thiazole and sulfanyl groups.
2-(Azepan-1-yl)ethyl methacrylate: Contains an ethyl methacrylate group instead of the sulfanyl group.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS2/c1-10-8-16-12(13-10)17-9-11(15)14-6-4-2-3-5-7-14/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUJLLHKXLQTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=N1)SCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
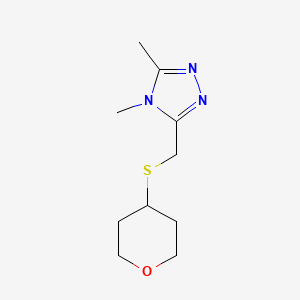

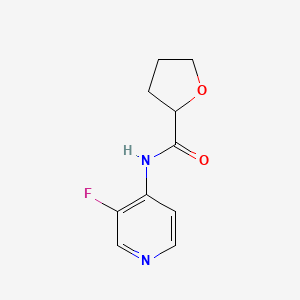

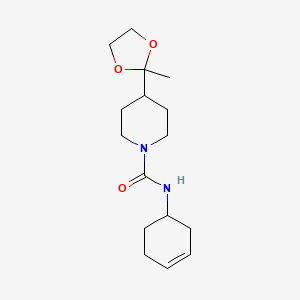

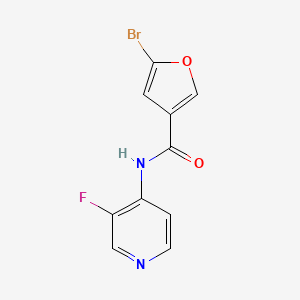
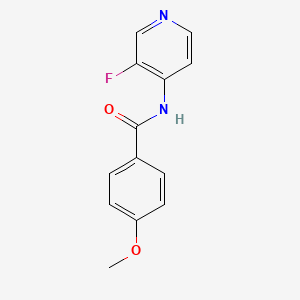
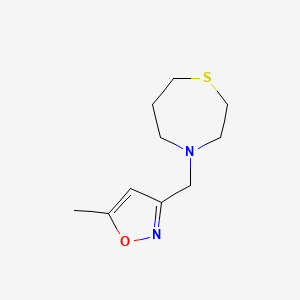
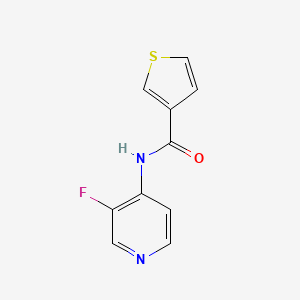
![2-[3-(Benzimidazol-1-yl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B6898720.png)
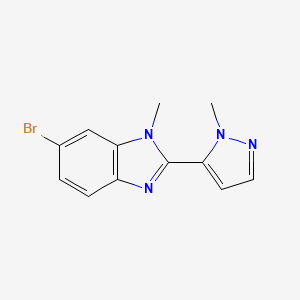
![4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B6898739.png)
